molecular formula C19H15BrN2O2S B2921449 (5-Bromofuran-2-yl)-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone CAS No. 361480-34-4

(5-Bromofuran-2-yl)-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone

Cat. No. B2921449
CAS RN: 361480-34-4
M. Wt: 415.31
InChI Key: ABOGBSWBGACBGA-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone is a useful research compound. Its molecular formula is C19H15BrN2O2S and its molecular weight is 415.31. The purity is usually 95%.
BenchChem offers high-quality (5-Bromofuran-2-yl)-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromofuran-2-yl)-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Spirocyclic Derivatives

Spirocyclic compounds are notable for their presence in a variety of natural products and pharmaceuticals. The bromofuran moiety in the compound can be utilized in Suzuki coupling reactions to synthesize new spirocyclic derivatives . These derivatives have potential applications in medicinal chemistry, particularly due to their structural uniqueness which can lead to novel pharmacological activities.

Protein Tyrosine Kinase Inhibition

The compound’s structure is reminiscent of furan-2-yl (phenyl)methanone derivatives, which have been studied for their protein tyrosine kinase inhibitory activity . This activity is crucial in the regulation of signal transduction pathways that control cellular functions such as growth, proliferation, and differentiation. Therefore, this compound could serve as a lead structure for developing new cancer therapies.

properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O2S/c1-12-4-6-13(7-5-12)15-11-14(17-3-2-10-25-17)21-22(15)19(23)16-8-9-18(20)24-16/h2-10,15H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOGBSWBGACBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=C(O3)Br)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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